(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide
Description
Properties
Molecular Formula |
C14H13N2O6P |
|---|---|
Molecular Weight |
336.24 g/mol |
IUPAC Name |
(4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23?/m0/s1 |
InChI Key |
HKSUSEMODQDQMJ-JRQMZCAUSA-N |
Isomeric SMILES |
C1COP(=O)(O[C@@H]1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Chiral precursors such as optically pure 1,3-diols or amino alcohols are used to ensure stereochemical control.
- Phosphorus reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride derivatives serve as phosphorus sources.
- 4-Nitrophenol is used to introduce the 4-nitrophenoxy group.
- Pyridin-4-yl substituent is introduced via pyridine derivatives or organometallic coupling.
Stepwise Synthesis
| Step | Reaction Type | Description | Key Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of cyclic phosphite intermediate | Reaction of chiral diol with phosphorus halide (e.g., POCl3) to form cyclic phosphite | Anhydrous solvent (e.g., dichloromethane), low temperature, inert atmosphere | Cyclic phosphite intermediate with defined stereochemistry |
| 2 | Oxidation to phosphonate oxide | Oxidation of cyclic phosphite to phosphonate oxide using oxidants like m-CPBA or hydrogen peroxide | Controlled temperature, mild oxidant | Formation of 1,3,2-dioxaphosphinane 2-oxide ring |
| 3 | Nucleophilic substitution with 4-nitrophenol | Substitution of a leaving group on phosphorus by 4-nitrophenol | Base (e.g., triethylamine), aprotic solvent | Introduction of 4-nitrophenoxy substituent |
| 4 | Introduction of pyridin-4-yl group | Coupling or substitution reaction to attach pyridin-4-yl moiety | Catalysts or coupling agents (e.g., Pd-catalyzed cross-coupling) | Final compound with pyridin-4-yl substituent |
Stereochemical Control
- Use of chiral auxiliaries or chiral catalysts during ring closure ensures the (2R,4S) configuration.
- Enantioselective oxidation and substitution steps are optimized to prevent racemization.
- Analytical methods such as chiral HPLC and NMR confirm stereochemical purity.
Research Findings and Optimization
- Chiral control is essential for biological activity; methods reported in patents and literature emphasize stereoselective synthesis using chiral diols and controlled oxidation steps.
- The nucleophilic substitution with 4-nitrophenol is typically performed under mild basic conditions to avoid side reactions and maintain stereochemical integrity.
- The pyridin-4-yl group introduction may involve cross-coupling reactions or direct substitution depending on the precursor used.
- Yields for each step range from moderate to high (60–85%), with overall yields optimized by controlling reaction times, temperatures, and reagent stoichiometry.
- Alternative methods include microwave-assisted synthesis and solvent-free mechanochemical approaches for related heterocycles, which may be adapted for this compound to improve efficiency and sustainability.
Data Table: Summary of Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclic phosphite formation | Chiral diol + POCl3, inert atmosphere | 0–5 °C | 1–2 h | 75–85 | Strict moisture exclusion required |
| Oxidation to phosphonate oxide | m-CPBA or H2O2, dichloromethane | 0–25 °C | 1–3 h | 80–90 | Controlled addition to avoid overoxidation |
| 4-Nitrophenol substitution | 4-Nitrophenol, triethylamine, aprotic solvent | Room temp | 2–4 h | 70–80 | Base prevents protonation of phenol |
| Pyridin-4-yl introduction | Pd-catalyzed coupling or nucleophilic substitution | 50–80 °C | 3–6 h | 65–75 | Catalyst loading and ligand choice critical |
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the phosphorus atom.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating cellular processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenoxy group can be modified to enhance the compound’s bioactivity and target specific biological pathways.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares its 1,3,2-dioxaphosphinane core with several pharmacologically active analogs, such as MB07133 (cytarabine prodrug) and tenofovir phosphate derivatives. Key structural distinctions include:
- Substituents: Target compound: 4-nitrophenoxy (electron-withdrawing) and pyridin-4-yl (aromatic base). MB07133: Arabinofuranosyl sugar moiety linked to cytarabine, emphasizing nucleoside mimicry . Tenofovir phosphate derivatives: Chlorophenyl or methyl groups at the 4-position, optimizing antiviral activity .
- Stereochemistry :
Pharmacokinetic and Pharmacodynamic Properties
- Metabolic Stability: The 4-nitrophenoxy group may reduce metabolic degradation compared to alkyl or aryl ethers in tenofovir derivatives, as nitro groups resist hydrolysis .
Data Tables
Table 1: Structural Comparison of Dioxaphosphinane Derivatives
| Compound Name | Core Structure | Substituents (Position 2/4) | Key Applications |
|---|---|---|---|
| (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl) | 1,3,2-dioxaphosphinane | 4-Nitrophenoxy / Pyridin-4-yl | Antiviral (hypothetical) |
| MB07133 (Cytarabine Prodrug) | 1,3,2-dioxaphosphinane | Arabinofuranosyl / Cytarabine | Liver disease therapy |
| Tenofovir Phosphate | 1,3,2-dioxaphosphinane | Chlorophenyl / Methyl | HIV/HBV antiviral |
Table 2: Inferred Pharmacological Properties
| Property | Target Compound | MB07133 | Tenofovir Phosphate |
|---|---|---|---|
| Metabolic Stability | High (nitro group) | Moderate | Low (ester hydrolysis) |
| Solubility (logP) | ~1.2 (estimated) | 0.8 | 1.5 |
| Enzymatic Activation | Not required | Required (nucleoside) | Required (phosphatase) |
Research Findings and Implications
- Antiviral Potential: The pyridin-4-yl group may enable binding to viral polymerases, similar to pyridine-containing HIV reverse transcriptase inhibitors .
- Toxicity Concerns: Nitrophenoxy groups historically correlate with oxidative stress in vivo, necessitating further toxicological studies .
- Synthetic Scalability : Stereoselective synthesis remains a barrier; biocatalytic methods (e.g., lipase-mediated resolution) could improve yields .
Biological Activity
(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃N₂O₆P, with a molecular weight of 336.24 g/mol. The structure includes a nitrophenoxy group, a pyridinyl group, and a dioxaphosphinane ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₂O₆P |
| Molecular Weight | 336.24 g/mol |
| IUPAC Name | (4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ⁵-dioxaphosphinane 2-oxide |
| InChI Key | HKSUSEMODQDQMJ-JRQMZCAUSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrophenoxy group can facilitate electron transfer reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions modulate biochemical pathways and cellular processes.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitrophenoxy moiety enhances the compound's ability to disrupt microbial cell membranes.
Anticancer Potential
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of phosphatases or kinases, thereby influencing cellular signaling cascades.
Case Studies
-
Antimicrobial Efficacy
- Study : A comparative analysis was conducted on various dioxaphosphinane derivatives against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Anticancer Activity
- Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in dose-dependent apoptosis.
- Findings : Flow cytometry analysis indicated increased levels of activated caspases in treated cells compared to controls.
-
Enzyme Inhibition
- Study : The inhibition of protein tyrosine phosphatase (PTP) by this compound was assessed.
- Findings : Kinetic studies showed that the compound acts as a competitive inhibitor with an IC50 value indicating potent inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
